molecular formula C4H4ClFN4 B1487824 2-Chloro-5-fluoro-4-hydrazinopyrimidine CAS No. 1314936-62-3

2-Chloro-5-fluoro-4-hydrazinopyrimidine

Cat. No. B1487824
CAS RN: 1314936-62-3
M. Wt: 162.55 g/mol
InChI Key: IMVXJKCVBDUKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-hydrazinopyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted at the 2nd position with a chlorine atom, at the 4th position with a hydrazine group, and at the 5th position with a fluorine atom.


Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-hydrazinopyrimidine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis of Anticancer Agents

2-Chloro-5-fluoro-4-hydrazinopyrimidine: is utilized in the synthesis of biologically active molecules, particularly in the formation of 2,4-disubstituted-5-fluoropyrimidines . These compounds are integral in the development of anticancer agents, such as 5-fluorouracil , which is a widely used chemotherapeutic drug. The hydrazine functional group in the compound serves as a versatile precursor for various substitution reactions that are pivotal in creating targeted cancer therapies.

Future Directions

While specific future directions for 2-Chloro-5-fluoro-4-hydrazinopyrimidine are not mentioned in the retrieved data, pyrimidine derivatives have received much interest due to their diverse biological potential. They are considered key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that research into the properties and applications of 2-Chloro-5-fluoro-4-hydrazinopyrimidine and similar compounds will continue.

properties

IUPAC Name

(2-chloro-5-fluoropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFN4/c5-4-8-1-2(6)3(9-4)10-7/h1H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVXJKCVBDUKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-hydrazinopyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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